N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(10-19-15(21)2-1-5-18-19)17-8-11-6-13(9-16-7-11)12-3-4-12/h1-2,5-7,9,12H,3-4,8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNISNDMUNNXNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
Formation of the pyridinylmethyl intermediate: This step involves the reaction of a cyclopropyl-substituted pyridine with a suitable methylating agent under controlled conditions.
Coupling with pyridazinone: The intermediate is then reacted with a pyridazinone derivative to form the final product. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Pharmacological Applications
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Effects :
-
Anticancer Properties :
- Preliminary studies have explored the cytotoxic effects of pyridazine derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis, making these compounds candidates for further development in cancer therapy.
Case Study 1: Inhibition of p38α MAP Kinase
A study focused on the development of selective p38α MAP kinase inhibitors demonstrated that modifications to the cyclopropyl group significantly enhanced binding affinity and selectivity. The compound exhibited improved pharmacokinetic profiles compared to earlier candidates, indicating its potential for treating rheumatoid arthritis and other inflammatory conditions .
Case Study 2: Modulation of NLRP3 Inflammasome
Another investigation into pyridazine derivatives highlighted their ability to inhibit NLRP3 inflammasome activation in vitro. This suggests that N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide could be effective in managing diseases characterized by excessive inflammation, such as gout and type 2 diabetes .
Mechanism of Action
The mechanism by which “N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide” exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations
Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to the p-tolyl group in or the dichlorophenyl group in , which are more susceptible to metabolic degradation.
Binding Affinity: The 6-oxopyridazine moiety in the target compound and could engage in hydrogen bonding with target proteins, similar to the quinazoline-dione in .
Therapeutic Potential: Goxalapladib demonstrates that bulky aromatic substituents (e.g., trifluoromethyl biphenyl) are viable for atherosclerosis treatment, whereas the target compound’s simpler structure may prioritize selectivity over broad-spectrum activity.
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 298.33 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Recent studies indicate that compounds structurally related to this compound exhibit significant anti-inflammatory properties. The following table summarizes the biological activities of similar compounds:
| Compound Name | IC₅₀ (µM) | Selectivity | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.023 | COX-2 | COX inhibition |
| Compound B | 0.048 | COX-2 | COX inhibition |
| Compound C | 0.071 | COX-2 | COX inhibition |
These compounds have shown to selectively inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For instance, a compound similar to this compound demonstrated an IC₅₀ value comparable to that of celecoxib, a well-known anti-inflammatory drug .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as COX enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
Case Studies
- In Vivo Studies : In a carrageenan-induced paw edema model, derivatives similar to this compound showed significant reduction in swelling compared to control groups. The efficacy was comparable to standard drugs like diclofenac and ibuprofen, indicating strong anti-inflammatory potential .
- Cellular Studies : In vitro assays demonstrated that compounds with similar structures effectively inhibited TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may also modulate immune responses beyond just inhibiting COX activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions. Key steps include:
- Cyclopropane introduction : Cyclopropanation of pyridine derivatives using diazo compounds under controlled temperatures (e.g., 0–5°C) to minimize side reactions .
- Acetamide coupling : Reacting the pyridinylmethyl intermediate with activated pyridazinone derivatives via nucleophilic substitution, often using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can researchers characterize the molecular structure of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and cyclopropane integrity. Aromatic protons in pyridazinone (δ 7.8–8.2 ppm) and pyridine (δ 8.5–9.0 ppm) regions are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 343.15) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, though crystallization may require slow evaporation in DMSO/water mixtures due to low solubility .
Advanced Research Questions
Q. What strategies improve the pharmacokinetic properties of this compound?
- Approaches :
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) to the pyridazinone ring while monitoring bioactivity via in vitro assays .
- Metabolic stability : Replace labile cyclopropane hydrogens with deuterium (deuterated analogs) to reduce CYP450-mediated oxidation, validated via liver microsome assays .
- In silico modeling : Use tools like SwissADME to predict logP and permeability, guiding structural modifications for improved blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase inhibition assays) to isolate variables .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions, explaining discrepancies in cytotoxicity .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values against EGFR) to identify outliers and refine structure-activity relationships (SAR) .
Q. What advanced techniques elucidate the mechanism of action of this compound?
- Methods :
- Molecular docking : Simulate binding to putative targets (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen bonding with pyridazinone carbonyl groups .
- CRISPR screening : Knock out candidate receptors in cell lines to assess phenotypic changes, linking target engagement to functional outcomes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) to purified enzymes, validating computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
